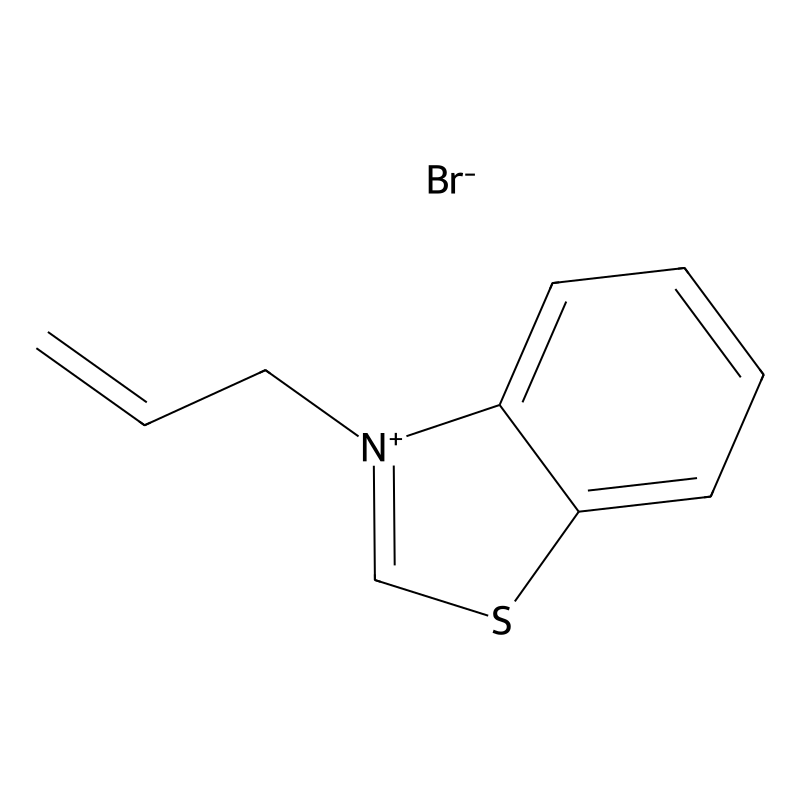N-Allylbenzothiazolium Bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cysteine Alkylation:
NAT functions as a cysteine-modifying agent, meaning it can covalently bind to cysteine residues within proteins. This process, known as cysteine alkylation, can be used to:
- Identify and quantify cysteine-containing proteins: NAT can be employed in conjunction with mass spectrometry techniques to identify and quantify proteins containing cysteine residues. This information is valuable for studying protein expression, function, and post-translational modifications [].
- Study protein-protein interactions: By selectively modifying cysteine residues, NAT can help researchers understand how proteins interact with each other. This can be achieved by analyzing changes in protein interactions following NAT treatment [].
Enzyme Activity Inhibition:
Certain enzymes rely on cysteine residues for their catalytic activity. NAT's ability to modify cysteines can potentially inhibit the activity of these enzymes. This property makes NAT a valuable tool for studying enzyme function and identifying potential drug targets [].
Protein Crosslinking:
NAT can also be used to crosslink proteins, which involves covalently linking two or more protein molecules together. This technique is used to study protein-protein interactions and protein structure [].
Other Potential Applications:
Emerging research suggests NAT might have additional applications in:
N-Allylbenzothiazolium bromide is a chemical compound that belongs to the class of benzothiazolium salts. It features a benzothiazole moiety, which is a bicyclic compound containing both sulfur and nitrogen in its structure. The compound is characterized by the presence of an allyl group attached to the nitrogen atom, contributing to its unique reactivity and biological properties. Benzothiazolium salts, including N-Allylbenzothiazolium bromide, are known for their applications in organic synthesis and medicinal chemistry due to their ability to participate in various
- Cycloaddition Reactions: The compound can undergo stepwise 1,3-dipolar cycloaddition reactions with nitroalkenes, resulting in the formation of functionalized benzo[d]pyrrolo[2,1-b]thiazoles. This reaction is facilitated by the deprotonation of the benzothiazolium salt to form a ylide, which then reacts with the nitroalkene .
- Electrophilic Substitution: The presence of the allyl group makes N-Allylbenzothiazolium bromide a good electrophile, allowing it to react with nucleophiles in electrophilic substitution reactions.
- Synthesis of Thiazoles: It can also be involved in the synthesis of various thiazole derivatives through nucleophilic attacks on carbonyl groups followed by cyclization .
N-Allylbenzothiazolium bromide exhibits significant biological activity. Compounds in the benzothiazolium family have been studied for their antimicrobial properties, including antibacterial and antifungal activities. They have also shown potential as anticancer agents due to their ability to interfere with cellular processes. The biological mechanisms often involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation.
The synthesis of N-Allylbenzothiazolium bromide typically involves several methods:
- Alkylation Reactions: Benzothiazole can be alkylated with allyl bromide or other alkyl halides in the presence of a base such as sodium hydride or potassium carbonate to form N-Allylbenzothiazolium salts.
- Cyclization Techniques: Various cyclization methods can be employed to incorporate the benzothiazole moiety into larger frameworks, often involving intermediates that can be further functionalized.
- Electrosynthesis: Recent advances have introduced electrochemical methods for synthesizing benzothiazole derivatives, which can be adapted for producing N-Allylbenzothiazolium bromide using mild conditions and avoiding hazardous reagents .
N-Allylbenzothiazolium bromide has diverse applications:
- Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic compounds.
- Medicinal Chemistry: Its derivatives are explored for pharmaceutical applications, particularly in developing new antimicrobial and anticancer agents.
- Material Science: Some benzothiazolium salts are investigated for their potential use in materials science, including as dyes and sensors due to their electronic properties.
Studies on N-Allylbenzothiazolium bromide interactions focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable complexes with different substrates allows researchers to explore its behavior in catalytic cycles and its mechanism of action against biological targets. Interaction studies often utilize spectroscopic techniques such as NMR and mass spectrometry to elucidate reaction pathways and product structures.
N-Allylbenzothiazolium bromide shares structural similarities with other compounds in the benzothiazole family. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzothiazole | Contains a benzene ring fused with thiazole | Basic structure; less reactive than salts |
| N-Methylbenzothiazolium Bromide | Methyl group instead of allyl | Different electrophilic character |
| N-Phenacylbenzothiazolium Bromide | Phenacyl group attached | Useful in cycloaddition reactions |
N-Allylbenzothiazolium bromide is unique due to its allyl substituent, which enhances its reactivity compared to other benzothiazolium salts. This reactivity allows it to participate in specific synthetic pathways that may not be accessible to its analogs.








